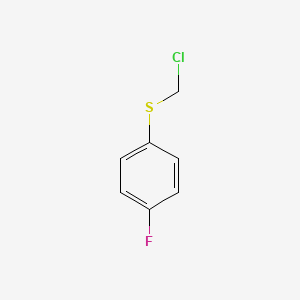
(chloromethyl)(4-fluorophenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(chloromethyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C7H6ClFS It consists of a benzene ring substituted with a chloromethyl group and a fluorine atom
Métodos De Preparación
The synthesis of (chloromethyl)(4-fluorophenyl)sulfane can be achieved through several routes. One common method involves the reaction of 4-fluorothiophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.
Análisis De Reacciones Químicas
(chloromethyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(chloromethyl)(4-fluorophenyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (chloromethyl)(4-fluorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely depending on the target and the intended therapeutic effect.
Comparación Con Compuestos Similares
(chloromethyl)(4-fluorophenyl)sulfane can be compared to similar compounds such as 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene . While both compounds contain a chloromethyl group and a sulfur atom, the presence of different substituents (fluorine vs. difluoromethyl) can significantly impact their chemical properties and reactivity. The unique combination of substituents in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with a range of applications in organic synthesis, medicinal chemistry, and material science. Its unique chemical structure allows it to participate in various reactions and serve as a valuable intermediate in the development of new materials and drugs.
Propiedades
Número CAS |
459-27-8 |
|---|---|
Fórmula molecular |
C7H6ClFS |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
1-(chloromethylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClFS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
Clave InChI |
RTKGBOLTBOTURK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)SCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














